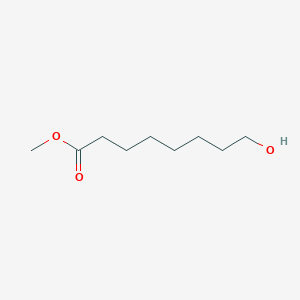

Methyl 8-hydroxyoctanoate

Description

Significance in Contemporary Chemical and Biological Research

In the landscape of modern scientific inquiry, Methyl 8-hydroxyoctanoate and its derivatives are recognized for their utility in several key areas. A significant application lies in its role as a chiral precursor for the synthesis of bioactive molecules. For instance, the enantiomerically pure form of a related compound, methyl (R)-8-chloro-6-hydroxyoctanoate, is a crucial intermediate in the production of (R)-α-lipoic acid, a natural antioxidant and an important enzyme cofactor. rsc.org The stereoselective synthesis of this precursor is often achieved through enzymatic reduction of the corresponding keto ester, a method favored for its high efficiency and environmental friendliness. rsc.org

Furthermore, this compound serves as a monomer in the field of polymer chemistry. It can be used in the synthesis of polyesters, specifically medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.govpnas.org These bioplastics are of considerable interest due to their biodegradability and varied physical properties, which can range from rigid to elastic depending on the monomer composition. mdpi.com The incorporation of monomers like 8-hydroxyoctanoate influences the characteristics of the resulting polymer.

In the realm of biological research, this compound has been identified in lipidomics studies. Lipidomics, the large-scale study of lipids in biological systems, has revealed the presence of a diverse array of fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.netmdpi.com The detection of compounds like this compound in human fecal samples and as products of lipid peroxidation suggests their involvement in metabolic processes and signaling pathways that are areas of active investigation. nih.gov

Historical Trajectory of Research on Medium-Chain Hydroxy Fatty Acid Esters

The story of medium-chain hydroxy fatty acid esters is intrinsically linked to the broader history of research into fatty acids and bioplastics. The initial discovery of polyhydroxyalkanoates (PHAs) dates back to the 1920s, but for many decades, research primarily focused on short-chain-length PHAs, particularly poly(3-hydroxybutyrate) (PHB).

A significant shift occurred with the identification of medium-chain-length PHAs (mcl-PHAs) in bacteria such as Pseudomonas oleovorans when grown on alkanoic acids. pnas.org Researchers observed that the composition of the resulting polymer was directly related to the carbon substrate provided, and often included monomers that were shorter than the substrate by an even number of carbons, pointing to the involvement of the β-oxidation pathway. pnas.org This discovery opened the door to producing a wider variety of biopolymers with a broader range of properties.

Subsequent research focused on elucidating the biosynthetic pathways leading to mcl-PHA production. It was determined that 3-hydroxyacyl-CoA intermediates, generated during the β-oxidation of fatty acids, serve as the precursors for the PHA synthase enzyme. pnas.org This understanding paved the way for metabolic engineering strategies in various microorganisms, including Escherichia coli, to produce mcl-PHAs from non-fatty acid carbon sources. nih.govfrontiersin.org These efforts often involve the co-expression of genes encoding for enzymes like 3-hydroxyacyl-ACP-CoA transferase and medium-chain-fatty-acid CoA ligase to channel intermediates from fatty acid biosynthesis into PHA production. nih.gov

The exploration of FAHFAs, a more recently discovered class of lipids, has further expanded the research landscape for hydroxy fatty acid esters. acs.org First identified through lipidomic analysis, these molecules are now known to have various biological activities, including anti-inflammatory and insulin-sensitizing effects. acs.org The ongoing research into the synthesis, metabolism, and function of these complex lipids, including medium-chain varieties, represents the current frontier in this field. researchgate.netnih.gov

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | nih.gov |

| Molecular Weight | 174.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20257-95-8 | nih.gov |

Table 2: Research Findings on Enzymatic Synthesis of a Related Chiral Precursor

| Enzyme | Substrate | Product | Key Finding | Source |

| Ketoreductase (KRED) | Methyl 8-chloro-6-oxooctanoate | Methyl (R)-8-chloro-6-hydroxyoctanoate | Engineered KRED showed improved activity and stereoselectivity for producing a key precursor of (R)-α-lipoic acid. | rsc.org |

| Lipase (B570770) | Racemic ethyl 8-chloro-6-hydroxyoctanoate | (S)-O-acetylated ECHO and (R)-ECHO | Lipase-catalyzed transacylation was effective for the kinetic resolution of the racemic mixture. |

Compound Names

Properties

IUPAC Name |

methyl 8-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTIBIOIERBRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339140 | |

| Record name | Methyl 8-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20257-95-8 | |

| Record name | Methyl 8-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 8-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 8 Hydroxyoctanoate

Conventional Chemical Synthesis Routes

Conventional organic chemistry provides reliable and well-established methods for the preparation of Methyl 8-hydroxyoctanoate. These routes typically yield a racemic product, where the hydroxyl group is not in a specific stereochemical configuration.

A primary and straightforward method for synthesizing this compound is the direct esterification of 8-Hydroxyoctanoic acid. This reaction involves treating the parent hydroxy acid with methanol (B129727), typically in the presence of an acid catalyst such as sulfuric acid (H₂SO₄). The process is an equilibrium-driven reaction where the formation of the ester is favored by removing the water produced during the reaction. This method is fundamental in converting the terminal carboxylic acid group into a methyl ester while preserving the terminal hydroxyl group.

An alternative approach involves the selective reduction of a keto-ester precursor, Methyl 8-oxooctanoate. lookchem.com In this method, the ketone (oxo) group at the C-8 position is reduced to a hydroxyl group. This transformation can be effectively carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net NaBH₄ is a mild and selective reagent that readily reduces ketones without affecting the less reactive ester functional group, making it ideal for this conversion. researchgate.net Stronger reducing agents such as lithium aluminium hydride (LiAlH₄) could also be used, though their higher reactivity requires more stringent reaction control.

More elaborate, multi-step syntheses can be employed, starting from inexpensive and commercially available materials like suberic acid. researchgate.netresearchgate.net One documented pathway, aimed at producing key intermediates for prostaglandins, illustrates this approach. researchgate.netresearchgate.netgoogle.com

The key steps in this synthetic sequence are:

Activation of Suberic Acid: Suberic acid is first converted into a more reactive cyclic anhydride (B1165640) intermediate, 2,9-oxonanedione. researchgate.netresearchgate.net

Friedel-Crafts Acylation: The anhydride then undergoes a Friedel-Crafts acylation reaction with furan, catalyzed by a Lewis acid like zinc chloride (ZnCl₂), to form 8-(furan-2-yl)-8-oxooctanoic acid. researchgate.netresearchgate.net

Esterification: The resulting carboxylic acid is esterified with methanol using an acid catalyst (e.g., H₂SO₄) to yield methyl 8-(furan-2-yl)-8-oxooctanoate. researchgate.net

Reduction: Finally, the ketone group is reduced to a hydroxyl group using sodium borohydride (NaBH₄) to give methyl 8-(furan-2-yl)-8-hydroxyoctanoate. researchgate.netresearchgate.net

This sequence demonstrates how a simple dicarboxylic acid can be elaborated into a functionalized hydroxyoctanoate structure. researchgate.net A "one-pot" variation of this process has been developed to improve efficiency by combining multiple steps. google.com

Enantioselective Synthesis Methodologies for Chiral Hydroxyoctanoate Esters

The production of specific enantiomers of hydroxy esters is critical, particularly for pharmaceutical applications where biological activity is often stereospecific. wikipedia.org Asymmetric synthesis aims to produce a single enantiomer, and biocatalysis has emerged as a powerful tool for this purpose. wikipedia.orgnih.gov

Biocatalytic reduction of prochiral keto-esters using enzymes is a highly effective method for producing chiral hydroxy esters with high enantiomeric purity. mdpi.comnih.gov This process utilizes oxidoreductases, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can distinguish between the two faces of a ketone and deliver a hydride stereoselectively. nih.govresearchgate.netrsc.org Whole-cell biocatalysts from organisms such as Candida parapsilosis and Geotrichum candidum are often employed for these transformations. nih.govrsc.orgtandfonline.comresearchgate.net These enzymatic reactions are valued for their high selectivity and environmentally benign reaction conditions. nih.govresearchgate.net

A prominent example of stereoselective bioreduction is the synthesis of (R)-methyl 8-chloro-6-hydroxyoctanoate and its ethyl ester analogue, which are key chiral precursors for the antioxidant (R)-α-lipoic acid. nih.govresearchgate.netrsc.org

The process starts with a prochiral keto-ester, such as ethyl 8-chloro-6-oxooctanoate or its methyl equivalent. researchgate.netrsc.orgresearchgate.net This substrate is then reduced using a highly selective ketoreductase. researchgate.netrsc.org Significant research has focused on identifying and engineering KREDs for this specific transformation. researchgate.netrsc.orgresearchgate.net For instance, a reductase from Scheffersomyces stipites (SsCR) was engineered through structure-guided protein engineering. rsc.org A resulting triple mutant, SsCR(L211H/V127A/L135I), exhibited a 2.8-fold increase in catalytic activity and produced (R)-methyl 8-chloro-6-hydroxyoctanoate with an excellent 98.0% enantiomeric excess (ee). researchgate.netrsc.org Similarly, the enzyme CpAR2 from Candida parapsilosis and its variants have been used to achieve high space-time yields and enantiomeric excess (>99% ee) on an industrial scale. nih.govresearchgate.net

To make the process economically viable, these systems often employ a cofactor regeneration cycle. The KRED is co-expressed in E. coli with another enzyme, such as glucose dehydrogenase (GDH), which regenerates the expensive NADPH cofactor using a cheap substrate like glucose. researchgate.netrsc.org This integrated system allows for the complete reduction of high concentrations of the keto-ester substrate (e.g., 260 g/L) to the desired chiral hydroxy ester with high yield and optical purity. researchgate.netrsc.org

Table 1: Research Findings on Ketoreductase-Catalyzed Synthesis of Chiral Hydroxyoctanoate Derivatives

| Enzyme/Variant | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Space-Time Yield | Reference(s) |

| SsCR(L211H/V127A/L135I) | Methyl 8-chloro-6-oxooctanoate | (R)-Methyl 8-chloro-6-hydroxyoctanoate | Complete | 98.0% | 391 g L⁻¹ d⁻¹ | researchgate.net, rsc.org |

| CpAR2 | Ethyl 8-chloro-6-oxooctanoate | (R)-Ethyl 8-chloro-6-hydroxyoctanoate | High | >99% | 530 g L⁻¹ d⁻¹ | rsc.org, researchgate.net |

| CpAR2(S131Y/Q252I) | Ethyl 8-chloro-6-oxooctanoate | (R)-Ethyl 8-chloro-6-hydroxyoctanoate | >95% | >99% | Not Specified | researchgate.net, nih.gov |

| RhCR | Ethyl 8-chloro-6-oxooctanoate | (S)-Ethyl 8-chloro-6-hydroxyoctanoate | Stoichiometric | Not Specified | 1580 g L⁻¹ d⁻¹ | researchgate.net |

| HGD-1 | Ethyl 8-chloro-6-oxooctanoate | 6-hydroxy-8-chlorooctanoate ethyl ester | >95% | Not Specified | Not Specified | researchgate.net |

Stereoselective Bioreduction of Keto-Esters

Enzyme Engineering and Directed Evolution for Biocatalyst Optimization

The production of specific enantiomers of hydroxyoctanoates, such as the precursors to (R)-α-lipoic acid, relies heavily on the use of optimized biocatalysts. rsc.orgresearchgate.net Enzyme engineering and directed evolution have emerged as powerful technologies to enhance the efficacy of natural enzymes for industrial applications. nih.govillinois.eduresearchgate.net These techniques involve iterative rounds of gene mutation and screening to identify enzyme variants with improved properties such as higher activity, enhanced stability, and greater stereoselectivity. nih.govillinois.edu

Ketoreductases (KREDs) are central to this approach, catalyzing the stereoselective reduction of prochiral keto-esters to their corresponding chiral hydroxy esters. rsc.orgtudelft.nl However, wild-type enzymes often exhibit limitations like low catalytic rates or insufficient enantioselectivity. rsc.orgresearchgate.net To overcome these issues, researchers employ structure-guided protein engineering and directed evolution.

A notable example involves the engineering of a ketoreductase from Sporobolomyces salmonicolor (SsCR). rsc.orgresearchgate.net Through structure-guided protein engineering, a triple mutant, SsCR-L211H/V127A/L135I, was developed. researchgate.net This engineered variant demonstrated a 2.8-fold increase in catalytic activity (kcat) towards the substrate methyl 8-chloro-6-oxooctanoate compared to the wild-type enzyme. researchgate.net Furthermore, it exhibited improved stereoselectivity, producing methyl (R)-8-chloro-6-hydroxyoctanoate with a 98.0% enantiomeric excess (ee), and showed no substrate inhibition, a common problem in biocatalysis. rsc.orgresearchgate.net

Similarly, an ε-keto ester reductase from Candida parapsilosis (CpAR2) was identified and engineered for the enantioselective reduction of ethyl 8-chloro-6-oxooctanoate. tudelft.nlrsc.org Subsequent engineering of this enzyme led to a variant that achieved a high space-time yield (STY) of 566 g L⁻¹ d⁻¹ while requiring only one-fifth of the biocatalyst loading of the wild-type enzyme. tudelft.nl These examples underscore the capacity of directed evolution to create highly efficient and selective biocatalysts for synthesizing valuable chiral intermediates. nih.gov

Table 1: Performance Enhancement of Ketoreductases via Enzyme Engineering

| Enzyme (Source) | Variant | Substrate | Key Improvement(s) | Performance Metrics |

|---|---|---|---|---|

| SsCR (Sporobolomyces salmonicolor) | SsCRL211H/V127A/L135I | Methyl 8-chloro-6-oxooctanoate | Increased activity, stereoselectivity, and no substrate inhibition. rsc.orgresearchgate.net | kcat: 16.77 s⁻¹ (2.8-fold increase) ee: 98.0% STY: 391 g L⁻¹ d⁻¹ researchgate.nettudelft.nl |

| CpAR2 (Candida parapsilosis) | CpAR2S131Y/Q252I | Ethyl 8-chloro-6-oxooctanoate | Increased space-time yield with reduced enzyme loading. tudelft.nl | ee: >99% STY: 566 g L⁻¹ d⁻¹ tudelft.nl |

| RhCR (Rhodococcus sp. ECU1014) | Wild-Type | Ethyl 8-chloro-6-oxooctanoate | High conversion and space-time yield for the (S)-enantiomer. researchgate.net | Product: Ethyl (S)-8-chloro-6-hydroxyoctanoate STY: 1580 g L⁻¹ d⁻¹ researchgate.net |

Asymmetric Catalysis in the Production of Chiral Methyl Hydroxyoctanoates

Asymmetric catalysis is the cornerstone for producing enantiomerically pure chiral compounds, and in the context of methyl hydroxyoctanoates, biocatalysis is the predominant method. rsc.orgsigmaaldrich.com The primary strategy involves the asymmetric reduction of a prochiral ε-keto ester, such as methyl 8-chloro-6-oxooctanoate, to a specific chiral alcohol. rsc.orgtudelft.nlresearchgate.net This transformation yields key building blocks for synthesizing pharmaceutically important molecules. rsc.org

The catalysts of choice are typically alcohol dehydrogenases or carbonyl reductases, often employed within whole-cell biocatalyst systems. google.com Using whole microbial cells like Escherichia coli, Geotrichum candidum, or Mucor racemosus is advantageous because they can endogenously regenerate the expensive nicotinamide (B372718) cofactors (NADH or NADPH) required for the reduction. rsc.orggoogle.com For instance, recombinant E. coli cells can be engineered to co-express both the desired ketoreductase and a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH). tudelft.nlresearchgate.net This creates a self-sustaining system where the oxidation of a cheap cosubstrate like glucose drives the reduction of the primary substrate to completion. tudelft.nl

Different microorganisms can exhibit opposite enantiopreferences. For example, in the reduction of 8-chloro-6-oxo-octanoic acid alkyl esters, the microorganism Geotrichum candidum produces the (R)-hydroxy ester with 88% ee, while Mucor racemosus yields the (S)-enantiomer with 92% ee. google.com However, for industrial-scale production, engineered enzymes with near-perfect enantioselectivity (>99% ee) and high productivity are preferred. researchgate.netrsc.org The chemoenzymatic synthesis of ethyl (R)-8-chloro-6-hydroxyoctanoate, a key precursor for (R)-α-lipoic acid, has been successfully demonstrated on a 10-L scale using an engineered biocatalyst, achieving a high space-time yield and excellent enantiomeric excess. researchgate.net

Table 2: Asymmetric Synthesis of Chiral Hydroxyoctanoates Using Biocatalysts

| Biocatalyst (System) | Substrate | Product | Enantiomeric Excess (ee) | Yield / STY |

|---|---|---|---|---|

| Geotrichum candidum (DSM 13776) | Methyl 8-chloro-6-oxooctanoate | (R)-Methyl 8-chloro-6-hydroxyoctanoate | 88% google.com | 62% Yield google.com |

| Mucor racemosus (DSM 13775) | Methyl 8-chloro-6-oxooctanoate | (S)-Methyl 8-chloro-6-hydroxyoctanoate | 92% google.com | 66% Yield google.com |

| Engineered E. coli with CpAR2 and BmGDH | Ethyl 8-chloro-6-oxooctanoate | (R)-Ethyl 8-chloro-6-hydroxyoctanoate | >99% rsc.org | STY: 530 g L⁻¹ d⁻¹ rsc.org |

| Engineered E. coli with SsCR variant and GDH | Methyl 8-chloro-6-oxooctanoate | (R)-Methyl 8-chloro-6-hydroxyoctanoate | 98.0% researchgate.nettudelft.nl | STY: 391 g L⁻¹ d⁻¹ researchgate.nettudelft.nl |

Enzymatic and Biocatalytic Transformations Involving Methyl 8 Hydroxyoctanoate

Role as a Substrate in Enzymatic Reactions and Metabolic Pathways

Enzymes play a crucial role in the metabolism and transformation of fatty acids and their derivatives. Methyl 8-hydroxyoctanoate and its parent acid, 8-hydroxyoctanoic acid, are recognized as intermediates and substrates in these complex biological networks.

Investigations into Fatty Acid Metabolism

8-Hydroxyoctanoic acid is classified as an omega-hydroxy fatty acid, a group of molecules that are hydroxylated on the terminal carbon of the alkyl chain. hmdb.ca In metabolic pathways, these compounds can be formed through the action of specific enzymes, such as cytochrome P450 monooxygenases. For instance, research in the yeast Saccharomyces cerevisiae has demonstrated the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose or ethanol. nih.gov This was achieved by engineering the yeast's fatty acid synthase (FAS) to produce octanoic acid, which is then hydroxylated at the ω-position by a co-expressed cytochrome P450 enzyme and its corresponding reductase. nih.gov

Studies on lipid oxidation have also identified this compound as a product. mdpi.com During the simulated gastric digestion of oxidized methyl linoleate (B1235992), this compound was among the major volatile compounds formed from the cleavage of 9-hydroperoxide radicals. mdpi.com This indicates its potential formation during the metabolic processing of peroxidized lipids.

Enantioselective Biotransformations

Biotransformations involving this compound and its precursors are particularly valuable for producing enantiomerically pure compounds, which are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. A significant application is in the synthesis of (R)-(+)-α-Lipoic acid, a natural antioxidant and enzyme cofactor. rsc.orgrsc.org

The key step in many chemoenzymatic routes to (R)-α-lipoic acid is the stereoselective reduction of a keto-ester precursor, such as methyl 8-chloro-6-oxooctanoate. rsc.org Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are employed to catalyze this reduction, yielding the chiral intermediate methyl (R)-8-chloro-6-hydroxyoctanoate with high enantiomeric excess (ee). rsc.orgrsc.org For example, a ketoreductase from Candida parapsilosis (CpAR2) has been used for the enantioselective reduction of ethyl 8-chloro-6-oxooctanoate, achieving a high yield and over 99% ee. rsc.org Similarly, alcohol dehydrogenase from Thermoanaerobium brokii has been shown to produce the (R)-enantiomer of 8-chloro-6-hydroxy-octanoic acid alkyl esters. google.com

Another strategy for obtaining enantiopure hydroxy esters is through the enzymatic resolution of a racemic mixture. Lipase-catalyzed transacylation has been successfully used to resolve racemic ethyl 8-chloro-6-hydroxyoctanoate. rsc.orgresearchgate.net Using Novozym 435, a lipase (B570770) from Candida antarctica, and vinyl acetate (B1210297) as the acyl donor, the (S)-enantiomer is selectively acetylated, allowing for the separation of the two enantiomers. researchgate.net

| Substrate | Enzyme (Source) | Transformation | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl 8-chloro-6-oxooctanoate | Ketoreductase (CpAR2) from Candida parapsilosis | Asymmetric Reduction | Ethyl (R)-8-chloro-6-hydroxyoctanoate | >99% | rsc.org |

| Methyl 8-chloro-6-oxo-octanoate | Alcohol Dehydrogenase from Thermoanaerobium brokii | Asymmetric Reduction | Methyl (R)-8-chloro-6-hydroxy-octanoate | >99.5% | google.com |

| Racemic Ethyl 8-chloro-6-hydroxyoctanoate | Lipase (Novozym 435) from Candida antarctica | Kinetic Resolution (Transacylation) | (R)-Ethyl 8-chloro-6-hydroxyoctanoate and (S)-O-acetylated ECHO | 94% (for S-acetate) | rsc.orgresearchgate.net |

| Methyl acetoacetate | Alcohol Dehydrogenase from Lactobacillus brevis | Asymmetric Reduction | Methyl (R)-3-hydroxybutanoate | Not specified for this specific substrate, but enzyme is (R)-specific | researchgate.net |

Development of Multi-Enzymatic Cascade Reactions for Methyl Hydroxyoctanoate Production and Derivatization

Multi-enzymatic cascade reactions, which combine several catalytic steps in a single reaction vessel, offer an efficient and sustainable approach to synthesizing complex molecules. igem.wikirug.nl These one-pot systems minimize waste, reduce downstream processing, and can overcome unfavorable thermodynamic equilibria by coupling reactions. rug.nl Such cascades are being designed for the production and further functionalization of hydroxy fatty acid esters.

A platform using engineered Escherichia coli cells has been developed to produce various biopolymer monomers from fatty acid methyl esters (FAMEs). rsc.org This system utilizes different cell modules, including a ω-hydroxylation module to convert FAMEs to ω-hydroxy fatty acids, an amination module, and a reduction module. rsc.org By combining these modules in a one-pot reaction, a range of valuable chemicals like α,ω-diols and ω-amino alcohols can be synthesized from FAME substrates, including those with an eight-carbon chain. rsc.org

Peroxygenase-promoted cascades have also been developed for the valorization of fatty acids. researchgate.netcsic.es For example, a cascade was designed to convert methyl decanoate (B1226879) into methyl 8-(acetyloxy)octanoate. researchgate.net This multi-step process involves an initial ω-1 hydroxylation by an unspecific peroxygenase (UPO), followed by oxidation to a ketone by an alcohol dehydrogenase (ADH), and finally a Baeyer-Villiger oxidation by a monooxygenase (BVMO) to yield the final ester product. researchgate.net Although this example starts with a C10 ester, the principle demonstrates a powerful strategy for the derivatization of fatty acid esters into more complex structures, a concept applicable to C8 substrates like methyl octanoate (B1194180).

| Step | Enzyme Type | Reaction | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Peroxygenase (e.g., AaeUPO) | ω-1 Hydroxylation of Methyl Decanoate | Methyl 9-hydroxydecanoate | researchgate.net |

| 2 | Alcohol Dehydrogenase (ADH) | Oxidation of Hydroxyl Group | Methyl 9-oxodecanoate | researchgate.net |

| 3 | Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of Ketone | Methyl 8-(acetyloxy)octanoate | researchgate.net |

Utilization of Specific Biocatalysts (e.g., Alcohol Dehydrogenases, Peroxygenases) in Synthesis

The synthesis and transformation of this compound rely heavily on the use of specific and highly selective biocatalysts. Alcohol dehydrogenases and peroxygenases are two prominent classes of enzymes that have proven particularly useful in this context.

Alcohol Dehydrogenases (ADHs) are versatile, cofactor-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgresearchgate.net In the synthesis of chiral hydroxyoctanoate derivatives, they are primarily used for the enantioselective reduction of a prochiral ketone. rsc.orggoogle.com By selecting an ADH with the desired stereopreference (either (R)- or (S)-specific), chemists can produce the target chiral alcohol with high optical purity. For instance, ADHs from sources like Lactobacillus kefir and Thermoanaerobacter brokii are well-known for their respective (R)- and (S)-selectivity and have been employed in cascades to produce enantiopure alcohols. tudelft.nl These reactions often require a cofactor regeneration system, where a cheap co-substrate like isopropanol (B130326) or formate (B1220265) is used to recycle the consumed NAD(P)H. rsc.orgresearchgate.net

Peroxygenases , particularly unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita (AaeUPO), are emerging as powerful biocatalysts for oxyfunctionalization reactions. csic.es These enzymes can catalyze the hydroxylation of non-activated C-H bonds in fatty acids and their esters using hydrogen peroxide as the oxidant. researchgate.netcsic.es Protein engineering has led to the development of UPO variants with high regioselectivity, capable of hydroxylating fatty acid esters almost exclusively at the ω-1 position. csic.es This capability opens up new synthetic routes to produce hydroxy fatty acid esters, which can then serve as substrates for further enzymatic modifications, such as oxidation by ADHs or conversion into lactones. researchgate.netcsic.es

| Biocatalyst Class | Specific Enzyme (Source) | Reaction Catalyzed | Application Example | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | ADH from Thermoanaerobium brokii | Enantioselective reduction of a ketone | Synthesis of (R)-8-chloro-6-hydroxy-octanoate methyl ester | google.com |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | KRED (CpAR2) from Candida parapsilosis | Enantioselective reduction of a ketone | Synthesis of (R)-8-chloro-6-hydroxyoctanoate | rsc.org |

| Peroxygenase | Evolved UPO from Agrocybe aegerita (AaeUPO-Fett) | Regioselective ω-1 hydroxylation of fatty acid esters | Conversion of methyl decanoate to methyl 9-hydroxydecanoate | researchgate.netcsic.es |

| Cytochrome P450 | Various heterologous P450s | ω-hydroxylation of fatty acids | Synthesis of 8-hydroxyoctanoic acid from octanoic acid | nih.gov |

| Lipase | Lipase B from Candida antarctica (Novozym 435) | Enantioselective transacylation | Kinetic resolution of racemic 8-chloro-6-hydroxyoctanoate | researchgate.net |

Occurrence and Formation in Biological Systems and Food Chemistry

Natural Occurrence and Isolation from Biological Sources

Methyl 8-hydroxyoctanoate exists as a natural constituent in certain plants and is produced by specific microorganisms.

The compound has been identified as a volatile component in fruits and as a constituent of plant extracts.

'Phulae' Pineapple Fruit: this compound was detected as one of the volatile compounds in 'Phulae' pineapple fruit. mfu.ac.th In a study analyzing the volatile profile of this pineapple variety, it was listed among numerous other esters, terpenes, and alcohols that contribute to the fruit's aroma. mfu.ac.th

Brucea javanica (L.) Merr.: In an analysis of the petroleum ether extract from the fruits of Brucea javanica, this compound was identified as one of the chemical constituents. bioline.org.br This plant, known in Chinese herbal medicine as 'Yadanzi', contains a variety of fatty acids and their derivatives. bioline.org.br

Atractylodes lancea: A derivative, 3-O-(beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl) ethyl 3-hydroxyoctanoate, was identified in the ethanolic extract of Atractylodes lancea, a plant used in traditional medicine. nih.govmdpi.com

Table 1: Natural Plant Sources of this compound

| Plant Source | Part Analyzed | Context of Identification | Reference |

|---|---|---|---|

| 'Phulae' Pineapple (Ananas comosus) | Fruit | Identified as a volatile compound contributing to the fruit's aroma profile. | mfu.ac.th |

| Brucea javanica (L.) Merr. | Fruit | Found in the petroleum ether-soluble extract. | bioline.org.br |

| Atractylodes lancea | Not specified | A glycosylated derivative was identified in the ethanolic extract. | nih.govmdpi.com |

This compound and its parent acid, 8-hydroxyoctanoic acid, are involved in the metabolic processes of certain microorganisms.

Pseudoalteromonas sp. SANK 73390: This marine bacterium produces a group of hybrid antibiotics called thiomarinols. rsc.org The biosynthesis of thiomarinol (B140439) A involves the assembly of an 8-hydroxyoctanoic acid side-chain. rsc.org This indicates the microorganism's metabolic capability to produce this specific hydroxy fatty acid.

Growth Factor: a-Lipoic acid, a derivative of octanoic acid, is recognized as a growth factor for certain microorganisms. google.com The synthesis of intermediates for a-lipoic acid can start from derivatives of 8-hydroxyoctanoate, highlighting its relevance in microbial biochemistry. google.com

Formation Pathways via Lipid Oxidation and Degradation Processes

This compound is a known product of the chemical breakdown of larger lipid molecules, particularly through oxidation induced by heat or other reactive conditions.

When fats and oils containing unsaturated fatty acids are heated, they undergo oxidation, leading to the formation of various smaller, volatile and non-volatile compounds, including this compound.

Thermal Oxidation of Phytosteryl Linoleates: A study involving the thermal oxidation of phytosteryl/-stanyl linoleates at 180°C resulted in the formation of sitosteryl 8-hydroxyoctanoate and sitostanyl 8-hydroxyoctanoate. acs.org These compounds are esters of 8-hydroxyoctanoic acid, indicating its formation from the breakdown of the linoleate (B1235992) acyl chain. acs.org

Frying of Fats and Oils: The types of oxidized fatty acid moieties that produce hydroxyalkanoates are well-known products formed during the thermo-oxidation and frying of fats, oils, and unsaturated fatty acid methyl esters. acs.org The formation of 8-hydroxyoctanoate is expected in these conditions from the decomposition of the 9-hydroperoxide of linoleic acid. aocs.org

Chemical changes to oxidized lipids can also occur under conditions mimicking the human digestive system.

Digestion of Methyl Linoleate Hydroperoxides: In a study simulating gastric digestion, methyl linoleate hydroperoxides were broken down into several smaller volatile compounds. nih.govmdpi.com Among these products was this compound. nih.govmdpi.comresearchgate.net Its formation is specifically attributed to the cleavage of the alkoxyl radical derived from the 9-hydroperoxide of methyl linoleate. nih.govmdpi.comresearchgate.net This process also generates other compounds like methyl octanoate (B1194180) and methyl 9-oxononanoate. nih.govmdpi.comresearchgate.net

This compound is typically found not in isolation but as one component within a complex mixture of volatile organic compounds that define the aroma and flavor of a food or beverage.

Pineapple Volatiles: As mentioned previously, it is a minor component in the volatile profile of 'Phulae' pineapple, where esters like methyl hexanoate (B1226103) and methyl 3-methylthiopropanoate are more abundant. mfu.ac.th

Table 2: Formation and Context of this compound

| Formation/Context | Precursor/System | Associated Compounds | Reference |

|---|---|---|---|

| Thermal Oxidation | Phytosteryl/-stanyl linoleates | Sitosteryl 7-oxoheptanoate, Sitosteryl 8-oxooctanoate, Sitosteryl 9-oxononanoate | acs.org |

| Simulated Gastric Digestion | Methyl linoleate hydroperoxides (9-OOH) | Hexanal, Methyl octanoate, Deca-2,4-dienal, Methyl 9-oxononanoate | nih.govmdpi.comresearchgate.net |

| Volatile Profile | Brazilian Merlot Wine | Ethyl dodecanoate, 1-Hexanol, Ethyl nonanoate, Ethyl hexanoate | researchgate.net |

| Volatile Profile | 'Phulae' Pineapple Fruit | Methyl hexanoate, Methyl octanoate, Ethyl hexanoate | mfu.ac.th |

Compound Index

Research on Biological Roles and Potential Applications of Methyl 8 Hydroxyoctanoate

Investigation of Metabolic Pathway Involvement in Organisms

Methyl 8-hydroxyoctanoate is closely related to 8-hydroxyoctanoic acid, an omega-hydroxy fatty acid. In organisms, 8-hydroxyoctanoic acid is involved in lipid metabolism. Specifically, it is a product of cytochrome P450 (CYP)-mediated ω-oxidation of fatty acids. nih.gov This process converts medium-chain fatty acids into their corresponding dicarboxylic species. nih.gov For instance, in enzymatic oxidation, cytochrome P450 monooxygenases can convert this compound to 8-oxooctanoic acid.

Studies have shown a negative association between 8-hydroxyoctanoate and the pro-inflammatory cytokine interleukin-6 (IL-6) in older adults, suggesting a link between CYP-mediated ω-oxidation and decreased inflammation. nih.gov Furthermore, 8-hydroxyoctanoate has been detected in feces, indicating its presence in the gut microbiome and potential involvement in gut metabolic processes. hmdb.ca

Exploration as a Potential Biomarker in Biological Systems

The presence and concentration of this compound and its related compound, 8-hydroxyoctanoate, have been investigated as potential biomarkers in various biological contexts.

During the simulated gastric digestion of oxidized methyl linoleate (B1235992), this compound was identified as one of the major volatile compounds produced. mdpi.comresearchgate.net This suggests its potential as a marker for lipid peroxidation processes.

In the context of disease and health, studies have explored the association of 8-hydroxyoctanoate with different conditions. For example, research on the metabolic profiles of older adults with obesity who underwent a weight loss intervention identified 8-hydroxyoctanoate as one of the serum metabolites that could differentiate between responders and non-responders to the intervention. nih.gov Additionally, a study on stored murine red blood cells identified 8-hydroxyoctanoate as a metabolite that correlates with post-transfusion circulation. haematologica.org Furthermore, research on metabolomic biomarkers of habitual B vitamin intake found an association between 2-hydroxyoctanoate (B1260312) and vitamin B6 levels. open.ac.uk

Research into Potential Bioactive Properties

The bioactive properties of this compound and its derivatives have been a subject of scientific inquiry, particularly concerning their effects on cell proliferation, apoptosis, and microbial growth.

Studies on Anti-Proliferative and Apoptotic Activities

Research has indicated that derivatives of this compound may possess anti-proliferative and apoptosis-inducing capabilities. For instance, studies on 8-hydroxyoctanoic acid (8-HOA) have shown its potential to induce apoptosis in lung cancer cells. researchgate.net Flow cytometry analysis revealed that treatment with 8-HOA led to an increase in apoptotic cells. researchgate.net Furthermore, derivatives of methyl 2-hydroxyoctanoate, such as purine (B94841) nucleoside analogs, have demonstrated broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com Microbial metabolites have also been shown to exhibit selective cytotoxicity and induce apoptosis in various cancer cell lines, suggesting a potential source for novel anticancer agents. researchgate.net

Evaluation of Antimicrobial and Antifungal Properties of Hydroxyoctanoate Derivatives

The antimicrobial and antifungal activities of hydroxyoctanoate derivatives have been evaluated against a range of pathogens. For example, vinylimidazole-grafted poly(3-hydroxyoctanoate) copolymers have demonstrated broad-spectrum antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. researchgate.net Treatment with these copolymers resulted in a significant reduction in viable cell counts. researchgate.net

The antifungal properties of fatty acids and their derivatives are an active area of research. nih.govresearchgate.net Studies have shown that certain fatty acid derivatives can inhibit the growth of various fungal species. nih.gov For instance, some synthetic abnormal cannabinoid derivatives, which are lipid compounds, have been shown to inhibit the growth of different Candida species and disrupt biofilm formation. nih.gov Similarly, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have exhibited moderate to excellent antifungal activities against several plant pathogenic fungi. mdpi.com The mechanism of action often involves the disruption of the fungal cell membrane. e-jmi.org It has been suggested that the presence of oxygenated substituents in ester form can enhance antibacterial activity. nih.gov

Role as a Precursor or Intermediate in the Development of Therapeutically Relevant Molecules

This compound and its parent compound, 8-hydroxyoctanoic acid, serve as valuable precursors or intermediates in the synthesis of more complex and therapeutically relevant molecules. For instance, 8-hydroxyoctanoic acid is utilized in the synthesis of biologically active 2-imidazolyloxyalkanoic acids. google.com

In the field of drug development, the use of precursor chemicals is a common strategy. unodc.orgincb.org Methyl (R)-8-chloro-6-hydroxyoctanoate, a derivative of this compound, is a key precursor in the production of (R)-α-lipoic acid, a compound with pharmaceutical and dietary significance. researchgate.net The synthesis of this precursor can be achieved through the stereoselective reduction of methyl 8-chloro-6-oxooctanoate catalyzed by a ketoreductase. researchgate.net Furthermore, this compound can serve as an intermediate in the synthesis of other complex organic molecules. researchgate.net

Advanced Analytical Techniques in Methyl 8 Hydroxyoctanoate Research

Chromatographic Methodologies for Identification and Quantification

Chromatography is fundamental to the analysis of methyl 8-hydroxyoctanoate, providing the means to separate it from complex matrices for accurate measurement. Gas chromatography and high-performance liquid chromatography are the principal methods used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like this compound, especially within intricate mixtures such as those from natural product extracts or lipid oxidation studies. bioline.org.br The compound is separated from other components based on its boiling point and interaction with the GC column's stationary phase before being detected and identified by the mass spectrometer.

In studies of lipid degradation, this compound has been identified as a product of the decomposition of methyl linoleate (B1235992) hydroperoxides. mdpi.com The analysis is typically performed using a GC-MS system operating in electron ionization (EI) mode, with a standard electron energy of 70 eV and a mass range scan from approximately 28 to 600 atomic mass units (amu). mdpi.com The identification of this compound is confirmed by comparing its mass spectrum and retention time with those of reference standards and established spectral libraries like the National Institute of Standards and Technology (NIST) library. bioline.org.brnih.gov

An example of a GC temperature program used for analyzing reaction mixtures that could contain this compound involves an initial column temperature of 50°C, held for 4 minutes, followed by a temperature ramp of 10°C per minute up to a final temperature of 200°C. googleapis.com Such methods allow for the effective separation of various fatty acid methyl esters and their derivatives.

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Value | Source |

|---|---|---|

| Injection Mode | Split (e.g., 1:20 ratio) | bioline.org.br |

| Initial Temperature | 50°C | googleapis.com |

| Temperature Program | Ramp at 10°C/min to 200°C | googleapis.com |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Electron Energy | 70 eV | mdpi.com |

| Mass Scan Range | 10-400 amu | bioline.org.br |

| Transfer Line Temp. | 220-250°C | bioline.org.brmdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis of less volatile or thermally sensitive compounds and is particularly useful for assessing the purity of this compound and separating its isomers. soton.ac.ukgoogle.com Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. soton.ac.uk

Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for analyzing fatty acid derivatives. soton.ac.uk However, the separation of closely related isomers, such as positional or stereoisomers, can be challenging and may require specialized chiral columns or derivatization. google.com For instance, the analysis of chiral alcohols like hydroxyoctanoates can be achieved by derivatizing the hydroxyl group with a chiral reagent, creating diastereomers that can be separated on a standard HPLC column. google.com This approach is critical for stereochemical studies. The use of HPLC coupled with mass spectrometry (HPLC-MS) provides both separation and structural information, making it a powerful technique for identifying compounds in complex samples like auto-oxidized rapeseed methyl esters. soton.ac.ukgoogle.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy provides the definitive evidence for the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, while Infrared (IR) spectroscopy and Mass Spectrometry (MS) confirm functional groups and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl ester protons (-OCH₃), the methylene (B1212753) protons adjacent to the ester and hydroxyl groups, and the other methylene protons in the alkyl chain.

¹³C NMR: Carbon-13 NMR shows the number of chemically non-equivalent carbon atoms. asm.org The spectrum of this compound would feature a characteristic signal for the carbonyl carbon of the ester group (typically δ > 170 ppm), the carbon bearing the hydroxyl group, the methyl ester carbon, and the various methylene carbons of the chain. nih.govasm.orgnih.gov

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. libretexts.org COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons over two or three bonds, which helps to piece the entire structure together. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxyoctanoate Monomer Unit

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1 (Carbonyl) | 169.38 |

| C-2 | 41.38 |

| C-3 (CH-OH) | 68.10 |

| C-4 | 37.03 |

| C-5 | 24.74 |

| C-6 | 31.55 |

| C-7 | 22.52 |

| C-8 (Terminal CH₃) | 13.99 |

Source: Adapted from studies on poly(3-hydroxyalkanoate) monomers. asm.org

Infrared (IR) and Mass Spectrometry (MS) Applications

IR spectroscopy and mass spectrometry provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group (around 1740 cm⁻¹) and a broad absorption band for the hydroxyl (O-H) stretch (around 3400 cm⁻¹). nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. In GC-MS analysis using electron ionization, this compound undergoes characteristic fragmentation. Key fragments observed in the NIST library data include ions with a mass-to-charge ratio (m/z) of 74, which is a classic McLafferty rearrangement product for methyl esters, and an m/z of 43. nih.gov Electrospray ionization (ESI), often coupled with HPLC, is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, confirming the molecular weight of the parent compound. google.comuni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound (C₉H₁₈O₃)

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 175.13288 |

| [M+Na]⁺ | 197.11482 |

| [M-H]⁻ | 173.11832 |

| [M+NH₄]⁺ | 192.15942 |

| [M+K]⁺ | 213.08876 |

Source: Predicted data from PubChemLite. uni.lu

Strategies for Sample Preparation and Derivatization in Analytical Protocols

Effective sample preparation is critical for successful analysis, often involving extraction, cleanup, and chemical derivatization to improve the analytical properties of the target compound.

For GC-MS analysis, the volatility and thermal stability of this compound are generally sufficient. However, if the parent acid, 8-hydroxyoctanoic acid, is being analyzed, it must first be derivatized. A common method is esterification to its methyl ester (the target compound of this article) using reagents like methanolic-HCl or by treatment with methanol (B129727) and an acid catalyst like acetyl chloride. aocs.orggoogle.com

To enhance volatility and produce characteristic mass spectra, the hydroxyl group can also be derivatized. A widely used method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) ether. psu.edu This not only improves chromatographic behavior but also directs mass spectral fragmentation in a predictable way. In some cases, a simple base wash of a sample extract can prevent the peak tailing of hydroxy acids during GC analysis, thereby avoiding the need for a separate derivatization step. nih.gov

For HPLC analysis, particularly for separating enantiomers (mirror-image isomers), derivatization with a chiral reagent is a key strategy. Reacting the hydroxyl group of this compound with a chiral derivatizing agent, such as a binaphthyl compound, creates a mixture of diastereomers which can then be separated using a non-chiral (achiral) HPLC column. google.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 8-hydroxyoctanoic acid |

| This compound |

| Methyl (S,S)-lactyllactate |

| Methyl 3-hydroxybutyrate |

Derivatives of Methyl 8 Hydroxyoctanoate: Synthesis and Research Applications

Synthesis of Novel Functionalized and Chiral Derivatives

The chemical modification of methyl 8-hydroxyoctanoate allows for the introduction of diverse functionalities, leading to derivatives with tailored properties for specific synthetic goals. These modifications primarily target the hydroxyl group and the carboxylic acid moiety, as well as the hydrocarbon backbone.

Halogenated Hydroxyoctanoate Esters (e.g., Methyl 8-chloro-6-hydroxyoctanoate)

The introduction of halogen atoms into the this compound framework is a key transformation, yielding versatile intermediates. A prominent example is the synthesis of methyl 8-chloro-6-hydroxyoctanoate. This is often achieved through the reduction of the corresponding keto ester, methyl 8-chloro-6-oxooctanoate. The reduction can be carried out using reducing agents like alkali metal borohydrides.

Further halogenation can also be accomplished. For instance, the hydroxyl group of methyl 8-chloro-6-hydroxyoctanoate can be replaced by another chlorine atom using reagents like thionyl chloride, leading to the formation of methyl 6,8-dichlorooctanoate. This di-halogenated derivative is a crucial precursor in various synthetic pathways.

A summary of the synthesis of these halogenated derivatives is presented in Table 1.

Table 1: Synthesis of Halogenated Derivatives of this compound

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Methyl 8-chloro-6-oxooctanoate | Alkali metal borohydride (B1222165) | Methyl 8-chloro-6-hydroxyoctanoate |

| Methyl 8-chloro-6-hydroxyoctanoate | Thionyl chloride | Methyl 6,8-dichlorooctanoate |

Introduction of Other Functional Groups (e.g., Aminophenol-Modified Derivatives)

While direct aminophenol modification of this compound is not extensively documented in dedicated literature, the synthesis of such derivatives can be conceptualized through established organic chemistry reactions. One plausible approach involves the conversion of the terminal hydroxyl group of this compound into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an aminophenol, where the amino group acts as the nucleophile, would yield the desired aminophenol-modified derivative. The phenolic hydroxyl group of the aminophenol would likely require protection during this step to prevent side reactions.

Alternatively, the carboxylic acid moiety of 8-hydroxyoctanoic acid could be coupled with an aminophenol using standard peptide coupling reagents, followed by esterification of the remaining carboxylic acid group to yield the methyl ester. The synthesis of para-aminophenol derivatives containing fragments of saturated fatty acids has been reported as a general strategy.

Alkyl Chain Modifications and Stereoisomer Synthesis

Modifications to the alkyl chain of this compound are less common but can be achieved through various synthetic routes. The synthesis of specific stereoisomers, particularly of derivatives like methyl 8-chloro-6-hydroxyoctanoate, is of significant interest. The enzymatic reduction of methyl 8-chloro-6-oxooctanoate offers a powerful method for obtaining enantiomerically pure (R)- or (S)-8-chloro-6-hydroxyoctanoates. This stereocontrol is achieved using alcohol dehydrogenases or carbonyl reductases. For example, using a specific biocatalyst can yield the (R)-enantiomer with high enantiomeric excess, while another enzyme, such as Lactobacillus brevis alcohol dehydrogenase, can produce the (S)-enantiomer.

Applications of this compound Derivatives in the Synthesis of Bioactive Compounds

The functionalized and chiral derivatives of this compound are valuable building blocks in the synthesis of several important bioactive molecules. Their utility as key intermediates stems from the strategic placement of functional groups that allow for the construction of complex molecular architectures.

As a Key Intermediate for α-Lipoic Acid Synthesis

Halogenated derivatives of this compound are pivotal intermediates in the synthesis of α-lipoic acid, a potent antioxidant. The synthetic route typically involves the conversion of methyl 8-chloro-6-hydroxyoctanoate to methyl 6,8-dichlorooctanoate. This dichloro derivative is then reacted with a sulfur source, such as an alkali metal disulfide, to form the dithiolane ring characteristic of lipoic acid. The final step involves the hydrolysis of the methyl ester to yield α-lipoic acid.

The synthesis of the chiral enantiomers of α-lipoic acid can be achieved by starting with the corresponding chiral (R)- or (S)-methyl 8-chloro-6-hydroxyoctanoate. For instance, the (R)-enantiomer of α-lipoic acid can be synthesized from (R)-8-chloro-6-hydroxyoctanoic acid.

A simplified overview of the synthetic steps is provided in Table 2.

Table 2: Key Steps in the Synthesis of α-Lipoic Acid from a this compound Derivative

| Intermediate | Key Transformation | Product |

|---|---|---|

| Methyl 8-chloro-6-hydroxyoctanoate | Chlorination of the hydroxyl group | Methyl 6,8-dichlorooctanoate |

| Methyl 6,8-dichlorooctanoate | Reaction with a metal disulfide | Methyl α-lipoate |

| Methyl α-lipoate | Ester hydrolysis | α-Lipoic acid |

Precursor for Prostaglandin (B15479496) Analogs (e.g., Misoprostol (B33685) Intermediates)

Derivatives of C8 carboxylic acids, structurally related to this compound, serve as important precursors in the synthesis of prostaglandin analogs like misoprostol. Misoprostol is a synthetic prostaglandin E1 analog used for the prevention of gastric ulcers. A key intermediate in some syntheses of misoprostol is methyl 8-furan-8-oxooctanoate. This intermediate can be synthesized from suberic acid, a C8 dicarboxylic acid. The synthesis involves the conversion of suberic acid to its mono-methyl ester mono-acyl chloride, which then undergoes a Friedel-Crafts acylation with furan.

While not a direct derivative of this compound, the use of a C8 methyl ester framework highlights the utility of such structures in constructing the side chains of prostaglandin analogs. The octanoate (B1194180) chain provides the necessary carbon backbone that is further elaborated to form the complex structure of misoprostol. The synthesis of misoprostol involves the reaction of a lithium cuprate (B13416276) reagent with a cyclopentenone derivative, with the cuprate carrying the modified octanoate side chain.

Development of Specialized Chemical Building Blocks

This compound is a bifunctional molecule that serves as a versatile starting material, or "building block," for the synthesis of more complex chemical structures. In organic synthesis, building blocks are molecules that possess reactive functional groups allowing them to be readily converted into other compounds. The utility of this compound stems from its two distinct functional groups: a terminal primary alcohol (-OH) and a methyl ester (-COOCH₃). These groups can be selectively modified to create a variety of specialized intermediates for applications in medicinal chemistry and materials science.

The primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted into a better leaving group, such as a tosylate or a halide (e.g., bromide), making the terminal carbon susceptible to nucleophilic substitution. The methyl ester group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide through aminolysis.

This strategic functionalization allows for the creation of diverse C8 scaffolds. For example, the selective transformation of this compound is a key step in the synthesis of chiral precursors for bioactive molecules. Biocatalytic methods, often employing enzymes like ketoreductases or lipases, can introduce chirality with high enantioselectivity, producing valuable intermediates for pharmaceuticals. The synthesis of enantiomerically pure hydroxy esters is crucial for developing drugs where only one enantiomer provides the therapeutic effect.

The following table outlines several potential transformations of this compound into more specialized building blocks and their prospective research applications.

Table 1: Synthetic Transformations of this compound into Specialized Building Blocks

| Derivative Name | Transformation Reaction | Key Reagents | Resulting Functional Groups | Potential Application |

|---|---|---|---|---|

| Methyl 8-oxooctanoate | Oxidation | PCC or Dess-Martin periodinane | Aldehyde, Ester | Synthesis of heterocyclic compounds, Precursor for reductive amination |

| 8-Hydroxyoctanoic acid | Hydrolysis | LiOH, H₂O | Alcohol, Carboxylic Acid | Polymer synthesis, Precursor for lactonization |

| Octane-1,8-diol | Reduction | LiAlH₄ | Diol (two primary alcohols) | Monomer for polyesters and polyurethanes, Synthesis of symmetrical molecules |

| Methyl 8-bromooctanoate | Halogenation | PBr₃ or CBr₄, PPh₃ | Bromoalkane, Ester | Alkylating agent, Synthesis of long-chain ethers and amines |

| 8-Azidooctanoic acid methyl ester | Nucleophilic Substitution (from bromo-derivative) | NaN₃ | Azide, Ester | "Click" chemistry reactions, Synthesis of amino acids and peptides |

Structure-Activity Relationship (SAR) Studies of Methyl Hydroxyoctanoate Derivatives

An SAR study on derivatives of this compound would involve synthesizing a library of analogous compounds where specific parts of the molecule are altered. These alterations could include:

Varying the alkyl chain length: Synthesizing methyl 7-hydroxyheptanoate or methyl 9-hydroxynonanoate to determine if chain length affects how the molecule fits into a biological target's binding pocket.

Modifying the hydroxyl group: Converting the alcohol to an ether or an ester to assess the importance of its hydrogen-bonding capability.

Altering the ester group: Replacing the methyl ester with larger alkyl esters (e.g., ethyl, propyl) or converting it to an amide or carboxylic acid to probe interactions at the binding site and alter solubility. nih.govnih.gov

Changing the position of the hydroxyl group: Moving the -OH group to other positions on the carbon chain (e.g., methyl 7-hydroxyoctanoate, methyl 4-hydroxyoctanoate) to understand the geometric requirements for activity.

Each new derivative would be tested in a biological assay to measure its activity. For example, in a hypothetical study exploring the antimicrobial properties of fatty acid esters, researchers might find that medium- to long-chain fatty acids show superior activity and that the type of sugar moiety in sugar-fatty acid esters also impacts the effect. researchgate.net Such findings help build a model that connects specific structural attributes to the desired biological outcome. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound into a viable drug candidate. oncodesign-services.com

The table below illustrates a hypothetical framework for an SAR study using this compound as the parent compound for a fictional antifungal agent.

Table 2: Hypothetical SAR Study of Methyl Hydroxyoctanoate Derivatives for Antifungal Activity

| Compound | Structural Modification from Parent Compound | Predicted Physicochemical Change | Hypothetical Impact on Antifungal Activity | Rationale |

|---|---|---|---|---|

| Methyl 7-hydroxyheptanoate | Chain shortening (-CH₂) | Increased polarity, slight decrease in lipophilicity | Potentially reduced | Shorter chain may have weaker interaction with the fungal cell membrane. |

| Methyl 9-hydroxynonanoate | Chain lengthening (+CH₂) | Increased lipophilicity | Potentially increased | Longer chain may enhance penetration and disruption of the lipid bilayer. |

| Methyl 8-methoxyoctanoate | -OH group converted to -OCH₃ ether | Loss of H-bond donor capability, increased lipophilicity | Significantly reduced | The hydroxyl's ability to form a hydrogen bond may be critical for binding to a target enzyme. |

| 8-Hydroxyoctanamide | -COOCH₃ group converted to -CONH₂ amide | Increased H-bonding capability, increased polarity | Potentially altered or enhanced | Amide group may form different/stronger interactions with the biological target. |

| 8-Hydroxyoctanoic acid | -COOCH₃ group hydrolyzed to -COOH acid | Increased acidity and polarity, becomes charged at physiological pH | Likely reduced | The charged carboxylate may prevent the molecule from crossing the fungal cell membrane. |

Future Research Directions and Challenges in Methyl 8 Hydroxyoctanoate Studies

Advancements in Sustainable and Environmentally Benign Synthesis Methodologies

A primary challenge in the broader application of methyl 8-hydroxyoctanoate is the development of sustainable and cost-effective synthesis methods. Future research will be crucial in moving away from conventional chemical syntheses that may rely on harsh conditions or petrochemical-based reagents.

Key Research Thrusts:

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, particularly lipases, offers a highly selective and environmentally friendly route for esterification. researchgate.netnih.gov Research is expected to focus on discovering and engineering robust lipases that can efficiently catalyze the esterification of 8-hydroxyoctanoic acid under mild conditions. researchgate.netnih.gov Chemoenzymatic strategies, such as the conversion of unsaturated fatty acids from waste cooking oils into hydroxy fatty acid methyl esters, represent a powerful approach that combines the best of chemical and biological catalysis to create value from waste streams. uniba.it

Metabolic Engineering and Fermentative Production: A significant area of advancement lies in the de novo biosynthesis of 8-hydroxyoctanoic acid, the direct precursor to its methyl ester. This involves engineering microbial hosts like Saccharomyces cerevisiae or Escherichia coli. researchgate.netnih.gov By introducing and optimizing metabolic pathways, such as those involving specific fatty acid synthases and cytochrome P450 monooxygenases, these microorganisms can be programmed to produce the target molecule from simple, renewable feedstocks like glucose. researchgate.netgoogle.com Future work will aim to improve titers and yields to economically competitive levels.

Green Chemistry Principles: The application of green chemistry principles, such as the use of solid acid catalysts (e.g., Dowex H+) that can be easily recovered and reused, offers an alternative to traditional liquid acid catalysts, simplifying purification and reducing waste. nih.govacs.org The direct esterification of fatty acids in solvent-free conditions further enhances the environmental profile of the synthesis. researchgate.net

The table below summarizes emerging sustainable synthesis strategies.

| Synthesis Strategy | Description | Key Advantages |

| Biocatalysis | Use of isolated enzymes (e.g., lipases) to catalyze esterification. researchgate.netnih.gov | High selectivity, mild reaction conditions, reduced byproducts. |

| Metabolic Engineering | Engineering microorganisms to produce 8-hydroxyoctanoic acid from renewable feedstocks. researchgate.net | Utilizes low-cost substrates, potential for large-scale fermentation, sustainable. google.com |

| Chemoenzymatic Synthesis | A multi-step process combining chemical reactions and enzymatic conversions, e.g., from waste oils. uniba.it | Valorization of waste streams, combines efficiency of chemical steps with selectivity of enzymes. |

| Green Catalysis | Use of reusable solid catalysts and solvent-free conditions for esterification. nih.govresearchgate.net | Environmentally friendly, simplified product recovery, catalyst can be recycled. |

Comprehensive Elucidation of Biological Mechanisms of Action and Physiological Roles

While the parent compound, 8-hydroxyoctanoic acid, has been identified in nature, the precise physiological roles and mechanisms of action of its methyl ester are largely unexplored. nih.gov Future research must delve into its biological significance, drawing parallels from related hydroxy fatty acids.

Key Research Questions:

Receptor Activation and Signaling: Isomers such as 3-hydroxy-octanoic acid are known agonists for hydroxy-carboxylic acid receptors (HCAs), which play roles in metabolic regulation by inhibiting lipolysis. frontiersin.orgnih.govnoaa.gov A critical research direction is to determine if this compound or its parent acid interacts with these or other G protein-coupled receptors to modulate cellular signaling pathways.

Role as a Bioactive Lipid Precursor: Fatty acid esters of hydroxy fatty acids (FAHFAs) are an emerging class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing effects. acs.orgmdpi.commdpi.com Investigating whether this compound serves as a precursor or analogue to these signaling molecules could uncover novel therapeutic potentials.

Function in Natural Systems: As a component of natural biopolyesters like cutin in plants, ω-hydroxy acids play a crucial structural and protective role. nih.govwikipedia.org Further studies are needed to understand the function of 8-hydroxyoctanoic acid in the organisms where it is found, such as in plants and honeybees, which could provide insights into its inherent biological properties. nih.gov

Metabolic Fate and Energy Metabolism: Medium-chain fatty acids are important energy sources and signaling molecules that influence glucose and lipid metabolism. youtube.com Elucidating the metabolic fate of this compound—how it is absorbed, hydrolyzed, and utilized by cells—is fundamental to understanding its impact on metabolic health.

Discovery and Rational Design of Novel Derivatives with Tailored Bioactivities

The structure of this compound provides a versatile scaffold for chemical modification to create novel derivatives with enhanced or entirely new biological activities. Rational design, guided by an understanding of structure-activity relationships (SAR), will be key to unlocking this potential.

Future Approaches:

SAR-Guided Chemical Synthesis: By systematically modifying the molecule—for example, by altering the length of the carbon chain, changing the position of the hydroxyl group, or replacing the methyl ester with other functional groups—researchers can probe the structural requirements for specific biological activities. researchgate.net This approach has been used successfully to develop potent inhibitors for enzymes like fatty acid amide hydrolase (FAAH). nih.govnih.gov

Creation of Bioactive Lipid Libraries: A significant effort will involve the synthesis of libraries containing a diverse array of this compound derivatives. mdpi.com These libraries can then be subjected to high-throughput screening to identify compounds with desired effects, such as antimicrobial, anti-inflammatory, or receptor-modulating properties.

Bioconjugation for Enhanced Properties: Drawing inspiration from the development of other lipidated molecules, derivatives of this compound could be designed for specific applications. For instance, attaching it to therapeutic peptides could be explored as a strategy to modulate their pharmacokinetic profiles. researchgate.net

The table below outlines potential modification strategies and their objectives.

| Modification Strategy | Target Site | Potential Objective |

| Chain Length Modification | Alkyl chain | Optimize lipophilicity for membrane interaction or receptor binding. |

| Hydroxyl Group Positional Isomerism | Position of -OH group | Alter binding affinity for specific enzymes or receptors. |

| Ester Group Modification | Methyl ester head | Change hydrolysis rate, solubility, or create prodrugs. |

| Functionalization of Alkyl Chain | Introduction of double bonds, branches, etc. | Introduce conformational constraints to enhance specificity for biological targets. |

Development of Integrated Analytical and High-Throughput Screening Platforms

To accelerate the pace of discovery, robust and efficient analytical and screening platforms are indispensable. Future work will require the integration of advanced analytical techniques with automated screening systems.

Key Developments:

Advanced Analytical Platforms: Methodologies based on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to the analysis of hydroxy fatty acids and their esters. creative-proteomics.comrsc.org Future platforms will need to integrate these technologies into comprehensive lipidomics workflows, allowing for the simultaneous identification and quantification of this compound and its metabolites in complex biological samples. wiley.com Specialized bioinformatics tools will be essential for processing the large datasets generated. clipidomics.com

High-Throughput Screening (HTS) Assays: The development of cell-based and biochemical HTS assays is critical for rapidly evaluating the biological activities of this compound and its derivatives. nih.gov For example, assays could be designed to screen for inhibitors of fatty acid uptake, activators of specific metabolic receptors, or compounds with antimicrobial activity. dntb.gov.uaresearchgate.net

In Situ Screening Technologies: Emerging techniques like laser ablation electrospray ionization mass spectrometry (LAESI-MS) enable the rapid, in situ analysis of metabolites in microbial colonies. nih.govtechnologynetworks.com Such platforms could be adapted to screen engineered microbial strains for high-level production of 8-hydroxyoctanoic acid, dramatically accelerating strain development.

Translational Research and Potential Industrial Applications of Methyl Hydroxyoctanoates

A major goal of future research is to translate fundamental discoveries into tangible industrial and biomedical applications. The class of methyl hydroxyoctanoates, particularly as monomers for bioplastics, holds significant commercial promise.

Primary Application Areas:

Biopolymers (Polyhydroxyalkanoates): The most well-defined application for hydroxyoctanoates is as monomers for the synthesis of polyhydroxyalkanoates (PHAs). researchgate.net These microbially-produced polyesters are biodegradable and biocompatible, making them attractive alternatives to petroleum-based plastics. wikipedia.org Research will focus on creating copolymers that incorporate 8-hydroxyoctanoate monomers to produce PHAs with tailored properties, such as improved flexibility and thermal stability, for specific high-value applications. researchgate.netnih.gov

Medical and Biomedical Devices: Due to their biodegradability and biocompatibility, PHAs derived from hydroxyoctanoates are prime candidates for use in the medical field. mdpi.com Potential applications include tissue engineering scaffolds, surgical sutures, wound dressings, and controlled-release drug delivery systems. mdpi.comencyclopedia.pub For example, polyhydroxyoctanoate (PHO) has been evaluated for use in biosensors. encyclopedia.pub

Sustainable Chemicals and Materials: Beyond bioplastics, this compound can serve as a valuable platform chemical. Its bifunctional nature (an ester and an alcohol) makes it a useful precursor for the synthesis of surfactants, lubricants, and other specialty chemicals from renewable resources. nih.govresearchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.